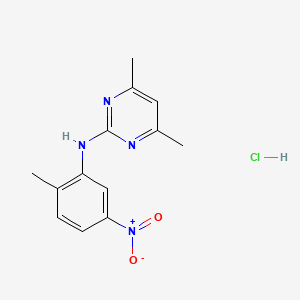
N-benzyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
Descripción general
Descripción
N-benzyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, commonly known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDMP is a synthetic compound that belongs to the class of benzodioxole derivatives. It has been studied extensively for its various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of BDMP is not fully understood. However, it has been suggested that BDMP acts by inhibiting the activity of various enzymes and receptors. BDMP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. BDMP has been shown to bind to the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain.
Biochemical and Physiological Effects:
BDMP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. BDMP has also been found to inhibit the activity of HDACs, which can lead to changes in gene expression. BDMP has been shown to inhibit the replication of viruses, such as HIV and HCV, by inhibiting the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. BDMP has been shown to have anticancer, antiviral, and antidepressant properties, which make it a valuable tool for studying these diseases. However, there are also some limitations to using BDMP in lab experiments. BDMP has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Further research is needed to determine the safety and efficacy of BDMP in vivo.
Direcciones Futuras
There are several future directions for research on BDMP. One area of research is to study the pharmacokinetics and toxicity of BDMP in vivo. Another area of research is to study the structure-activity relationship of BDMP and its derivatives. This could lead to the development of more potent and selective compounds. Another area of research is to study the effects of BDMP on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to determine the potential clinical applications of BDMP.
Aplicaciones Científicas De Investigación
BDMP has been studied for its potential applications in various scientific research fields. It has been found to have anticancer, antiviral, and antidepressant properties. BDMP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of viruses, such as HIV and HCV. BDMP has been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
N-benzyl-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-12-14-6-2-1-3-7-14)11-10-15-13-21-16-8-4-5-9-17(16)22-15/h1-9,15H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWONJSMAQMNMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4168321.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4168330.png)
![methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4168333.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4168346.png)
![5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168352.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4168360.png)
![4-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B4168365.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4168371.png)
![2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4168386.png)



![N-(4-chlorophenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168408.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4168416.png)